2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
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Overview
Description
2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula C19H33NO. It is known for its unique structure, which includes a phenol group substituted with a diethylamino methyl group and a 2,4,4-trimethylpentan-2-yl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol
- 4-(2,4,4-Trimethylpentan-2-yl)phenol
- 2-t-Octyl-4-methylphenol
Uniqueness
2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both a diethylamino group and a bulky 2,4,4-trimethylpentan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
26398-72-1 |
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Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-8-20(9-2)13-15-12-16(10-11-17(15)21)19(6,7)14-18(3,4)5/h10-12,21H,8-9,13-14H2,1-7H3 |
InChI Key |
RNTKCCDZFMFKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
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